Ethyl (3-phenyl-1H-indazol-1-yl)acetate
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Overview
Description
Ethyl (3-phenyl-1H-indazol-1-yl)acetate is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-phenyl-1H-indazol-1-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-haloaryl N-sulfonylhydrazones with a catalyst such as copper(II) acetate in the presence of a base. This reaction proceeds through a cyclization mechanism to form the indazole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-phenyl-1H-indazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Ethyl (3-phenyl-1H-indazol-1-yl)acetate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl (3-phenyl-1H-indazol-1-yl)acetate involves its interaction with specific molecular targets. The indazole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1H-indazole-3-carboxylate
- Ethyl 2-(1H-indazol-1-yl)acetate
- Ethyl 2-(3-(4-nitrophenyl)-1H-indazol-1-yl)acetate
Uniqueness
Ethyl (3-phenyl-1H-indazol-1-yl)acetate is unique due to its specific substitution pattern on the indazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61308-29-0 |
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Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
ethyl 2-(3-phenylindazol-1-yl)acetate |
InChI |
InChI=1S/C17H16N2O2/c1-2-21-16(20)12-19-15-11-7-6-10-14(15)17(18-19)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
InChI Key |
ZTJVBDZCFFHIHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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